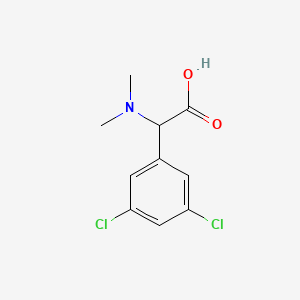

2-(3,5-Dichlorophenyl)-2-(dimethylamino)acetic acid

Description

Systematic IUPAC Name Derivation

The systematic International Union of Pure and Applied Chemistry nomenclature for 2-(3,5-dichlorophenyl)-2-(dimethylamino)acetic acid follows established conventions for substituted acetic acid derivatives. The parent structure consists of acetic acid (ethanoic acid) as the fundamental backbone, with the carboxylic acid functional group maintaining its primary identification role in the nomenclature system. The systematic name construction begins with the acetic acid base and incorporates substituents according to their priority and position on the molecular framework.

The phenyl ring substitution pattern establishes the 3,5-dichloro designation, indicating chlorine atoms positioned at the meta positions relative to the carbon atom connected to the acetic acid moiety. This positioning creates a symmetrical substitution pattern on the aromatic ring, which significantly influences the compound's electronic properties and steric characteristics. The numbering system for the phenyl ring follows standard conventions, with position 1 assigned to the carbon atom directly bonded to the alpha carbon of the acetic acid chain.

The dimethylamino substituent represents a tertiary amine functional group attached to the alpha carbon of the acetic acid chain, creating the characteristic 2-position substitution. This tertiary amine group consists of a nitrogen atom bonded to two methyl groups and the alpha carbon, forming the N,N-dimethyl substitution pattern that distinguishes this compound from primary or secondary amine derivatives. The complete systematic name thus reflects the hierarchical arrangement: 2-(3,5-dichlorophenyl)-2-(dimethylamino)acetic acid, where each component maintains its specific positional and functional group designation.

The molecular formula C₁₀H₁₁Cl₂NO₂ accurately represents the atomic composition, with a molecular weight of 248.11 grams per mole. Alternative nomenclature systems include the Chemical Abstracts Service name "Benzeneacetic acid, 3,5-dichloro-α-(dimethylamino)-" which emphasizes the benzeneacetic acid core structure with alpha-position dimethylamino substitution. This alternative naming convention provides additional clarity regarding the structural relationship between the aromatic ring and the acetic acid functionality.

Structural Isomerism and Tautomeric Possibilities

The structural framework of 2-(3,5-dichlorophenyl)-2-(dimethylamino)acetic acid permits several types of isomerism, most notably positional isomerism within the chlorinated phenylacetic acid family. Positional isomers arise from different arrangements of the chlorine substituents on the phenyl ring, creating distinct compounds with varying chemical and physical properties. The 3,5-dichlorophenyl substitution pattern represents one specific arrangement among multiple possible dichlorophenyl configurations.

Comparative analysis with the 2,3-dichlorophenyl isomer reveals significant structural differences, as evidenced by the compound 2-(2,3-dichlorophenyl)-2-(dimethylamino)acetic acid bearing Chemical Abstracts Service registry number 1218093-98-1. This positional isomer maintains the same molecular formula C₁₀H₁₁Cl₂NO₂ and molecular weight of 248.11, yet exhibits different electronic distribution patterns due to the altered chlorine positioning. The 2,3-dichloro arrangement creates an ortho-substitution pattern that influences both steric hindrance and electronic effects compared to the meta-positioned 3,5-dichloro system.

Regional isomerism extends beyond chlorine positioning to encompass the amino group substitution patterns. The diethylamino derivative 2-(3,5-dichlorophenyl)-2-(diethylamino)acetic acid (Chemical Abstracts Service number 1218081-04-9) demonstrates how alkyl group variations on the amino nitrogen create distinct compounds within the same structural family. This diethylamino variant possesses the molecular formula C₁₂H₁₅Cl₂NO₂ with a molecular weight of 276.16, illustrating how amino group modifications affect overall molecular composition.

Tautomeric equilibria represent another important structural consideration, particularly involving the carboxylic acid functionality and potential enol-keto interconversions. While the carboxylic acid group typically exists predominantly in its acid form under standard conditions, environmental factors such as pH and solvent systems can influence protonation states and conformational preferences. The alpha-amino acid character of the compound introduces additional zwitterionic possibilities, where intramolecular charge separation may occur between the amino nitrogen and carboxylic acid oxygen atoms under specific conditions.

CAS Registry Number and Regulatory Classification

The Chemical Abstracts Service registry number 1218320-00-3 provides the definitive identification for 2-(3,5-dichlorophenyl)-2-(dimethylamino)acetic acid within the global chemical database system. This unique identifier ensures unambiguous compound recognition across scientific literature, regulatory documents, and commercial transactions. The Chemical Abstracts Service registration system maintains comprehensive records of chemical substances, including structural information, nomenclature variants, and associated data.

The MDL number MFCD12149928 serves as an additional database identifier within the Molecular Design Limited system, providing cross-referencing capabilities for chemical information management. This identifier facilitates integration between different chemical database systems and ensures consistent compound tracking across multiple platforms. The PubChem Compound Identifier 60790422 establishes the compound's presence within the National Center for Biotechnology Information's public chemistry database.

Regulatory classification under the Toxic Substances Control Act inventory system reflects the compound's status within United States chemical commerce regulations. The Environmental Protection Agency maintains the Toxic Substances Control Act Chemical Substance Inventory as a comprehensive database of chemicals manufactured, imported, or processed in the United States. This inventory system, updated approximately every six months, contains 86,847 chemicals as of January 2025, with 42,495 classified as active substances. The inclusion of specific compounds within this inventory determines their regulatory status for commercial activities and research applications.

European regulatory frameworks provide additional classification systems through the European Chemicals Agency registration processes. The Registration, Evaluation, Authorisation and Restriction of Chemicals regulation establishes comprehensive requirements for chemical substance registration, evaluation, and authorization within the European Economic Area. These regulatory frameworks ensure appropriate safety assessments and risk management measures for chemical substances used in commercial and research applications.

Comparative Analysis with Chlorinated Phenylacetic Acid Derivatives

Structural comparison with related chlorinated phenylacetic acid derivatives reveals distinct patterns in molecular architecture and functional group arrangements. The compound 2,6-dichlorophenylacetic acid (Chemical Abstracts Service number 6575-24-2) represents a simpler structural analog lacking the dimethylamino substitution. This compound possesses the molecular formula C₈H₆Cl₂O₂ with a molecular weight of 205.03, demonstrating how amino group removal affects overall molecular composition and properties.

The 2,6-dichlorophenylacetic acid derivative exhibits significantly different physical characteristics, including a melting point range of 159.0 to 161.0 degrees Celsius and solid-state appearance as white to light yellow to light orange powder or crystal. Storage requirements specify room temperature conditions with recommendations for cool and dark environments below 15 degrees Celsius, indicating moderate stability characteristics. Purity specifications exceed 96.0 percent through neutralization titration methods, with High Performance Liquid Chromatography analysis confirming minimum 90.0 area percent purity.

Comparative analysis with the unsubstituted phenylacetic acid analog 2-(3,5-dichlorophenyl)acetic acid (Chemical Abstracts Service number 51719-65-4) further illustrates the structural diversity within this compound family. This derivative maintains the 3,5-dichlorophenyl substitution pattern while eliminating the alpha-amino functionality, resulting in the molecular formula C₈H₆Cl₂O₂. The systematic name "3,5-Dichlorobenzeneacetic acid" emphasizes the benzeneacetic acid core structure with specific chlorine positioning.

Alternative substitution patterns in related compounds demonstrate the broad structural diversity available within chlorinated phenylacetic acid systems. The compound 3,4-diethoxyphenylacetic acid (Chemical Abstracts Service number 38464-04-9) illustrates how ethoxy substituents create different electronic and steric environments compared to halogen substitution. This compound exhibits the molecular formula C₁₂H₁₆O₄ with a molecular weight of 224.26, melting point range of 78.0 to 82.0 degrees Celsius, and specific solubility characteristics in methanol. The comparison between ethoxy and chloro substituents provides insight into how different functional groups influence overall molecular behavior and properties.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| 2-(3,5-Dichlorophenyl)-2-(dimethylamino)acetic acid | 1218320-00-3 | C₁₀H₁₁Cl₂NO₂ | 248.11 | 3,5-dichloro, dimethylamino |

| 2,6-Dichlorophenylacetic acid | 6575-24-2 | C₈H₆Cl₂O₂ | 205.03 | 2,6-dichloro |

| 2-(3,5-Dichlorophenyl)acetic acid | 51719-65-4 | C₈H₆Cl₂O₂ | 205.03 | 3,5-dichloro |

| 2-(2,3-Dichlorophenyl)-2-(dimethylamino)acetic acid | 1218093-98-1 | C₁₀H₁₁Cl₂NO₂ | 248.11 | 2,3-dichloro, dimethylamino |

| 3,4-Diethoxyphenylacetic acid | 38464-04-9 | C₁₂H₁₆O₄ | 224.26 | 3,4-diethoxy |

The systematic comparison reveals how structural modifications influence molecular characteristics within the chlorinated phenylacetic acid family. Chlorine positioning affects electronic distribution patterns, with meta-positioning (3,5-substitution) creating different electronic environments compared to ortho-positioning (2,3- or 2,6-substitution). The presence or absence of amino group substitution dramatically alters molecular polarity, hydrogen bonding capabilities, and potential biological interactions.

Properties

IUPAC Name |

2-(3,5-dichlorophenyl)-2-(dimethylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c1-13(2)9(10(14)15)6-3-7(11)5-8(12)4-6/h3-5,9H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZPIHFBJZHLPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1=CC(=CC(=C1)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenated Phenylacetic Acid Formation

One common route starts with 3,5-dichlorobenzaldehyde or related halogenated precursors, which undergo reactions to form the corresponding phenylacetic acid derivatives. For example, refluxing 2,4-dichlorophenylacetic acid in ethanol with sulfuric acid yields ethyl esters, which can be further transformed into hydrazides or other intermediates.

Introduction of the Dimethylamino Group

The dimethylamino group is introduced via alkylation or nucleophilic substitution reactions. A typical method involves the reaction of organometallic reagents such as Grignard or organolithium compounds with amine-containing alkylating agents under controlled temperatures (0 °C to room temperature) to afford the dimethylamino side chain.

For example, treatment of an intermediate phenylacetic acid derivative with dimethylaminoalkyl magnesium chloride in tetrahydrofuran (THF) solvent under inert atmosphere yields the desired amino-substituted product after workup.

Esterification and Hydrolysis Steps

Esterification of the carboxylic acid with sulfuric acid in ethanol produces ethyl esters, which serve as intermediates for further functionalization. Hydrolysis or conversion to hydrazides and subsequent reactions yield the target acid compound.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification | 2,4-dichlorophenylacetic acid, H2SO4, EtOH | Reflux, 6–8 hours | 6–8 hours | Moderate to high | TLC monitoring with ethyl acetate/hexane |

| Alkylation with dimethylamino group | Dimethylaminoalkyl magnesium chloride, THF | 0 °C to RT | Overnight | Good yields reported | Inert atmosphere required |

| Hydrazide formation | Thiosemicarbazide, ethanol, catalytic CH3COOH | Reflux, 8–10 hours | 8–10 hours | High purity obtained | Precipitation and filtration steps |

These conditions are adapted from related phenylacetic acid derivatives and their analogs due to the structural similarity with the target compound.

Comparative Analysis of Methods

Research Findings and Optimization Notes

The use of organometallic reagents such as dimethylaminoalkyl magnesium chloride in THF at low temperatures (0 °C to room temperature) has been shown to improve yields and reduce side reactions.

Esterification under acidic reflux conditions provides a convenient intermediate for further modifications but requires careful control of reaction time to prevent degradation.

Alternative halogenated amine coupling methods suffer from long reaction times (up to 96 hours) and moderate yields, indicating the need for optimized catalysts or alternative synthetic routes.

Spectroscopic techniques including NMR and mass spectrometry are essential for confirming the structure and purity of intermediates and final products.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Starting Material | Key Reagents/Conditions | Product | Yield Range (%) |

|---|---|---|---|---|---|

| 1 | Esterification | 3,5-Dichlorophenylacetic acid | H2SO4, ethanol, reflux | Ethyl 3,5-dichlorophenylacetate | 60–80 |

| 2 | Alkylation | Ethyl ester or acid intermediate | Dimethylaminoalkyl magnesium chloride, THF | 2-(3,5-Dichlorophenyl)-2-(dimethylamino)acetate | 70–85 |

| 3 | Hydrolysis/Workup | Alkylated ester | Aqueous base or acid hydrolysis | Desired acid compound | High purity |

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenyl)-2-(dimethylamino)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

-

Antimicrobial Activity:

The compound has shown promising antimicrobial properties against various pathogens. A study highlighted its effectiveness against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. Table 1: Antimicrobial Activity DataThe structure-activity relationship (SAR) indicates that modifications in the phenyl group can enhance antimicrobial efficacy .Compound Target Pathogen Minimum Inhibitory Concentration (MIC) 2-(3,5-Dichlorophenyl)-2-(dimethylamino)acetic acid S. aureus 8 µg/mL 2-(3,5-Dichlorophenyl)-2-hydroxy-acetic acid K. pneumoniae 16 µg/mL -

Enzyme Inhibition Studies:

The compound has been utilized in research focusing on enzyme inhibition mechanisms. It interacts with specific enzymes by binding to their active sites, which modulates various biochemical pathways. This property makes it a candidate for therapeutic applications targeting metabolic disorders .

Pharmacological Applications

-

Opioid Receptor Interaction:

Research indicates that derivatives of this compound exhibit binding affinities at opioid receptors (KOP, MOP, DOP). These interactions suggest potential applications in pain management and addiction therapy . -

Cancer Research:

Preliminary studies have indicated that compounds related to 2-(3,5-Dichlorophenyl)-2-(dimethylamino)acetic acid may induce apoptosis in cancer cells. The compound’s ability to inhibit specific pathways involved in cell proliferation presents opportunities for developing anticancer agents .

Industrial Applications

The compound is also explored for its utility in the production of agrochemicals and other industrial chemicals. Its reactivity allows for the synthesis of various derivatives that can serve as intermediates in organic synthesis processes.

Case Studies

-

Case Study on Antimicrobial Efficacy:

A recent study evaluated the antimicrobial activity of several derivatives related to 2-(3,5-Dichlorophenyl)-2-(dimethylamino)acetic acid. Results demonstrated significant activity against resistant strains, highlighting the potential for developing new antibiotics based on its structure. -

Enzyme Inhibition Mechanism Research:

Another study focused on the inhibition of specific enzymes involved in metabolic pathways using this compound. The findings suggested that structural modifications could enhance inhibitory potency, paving the way for new therapeutic agents targeting metabolic diseases .

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)-2-(dimethylamino)acetic acid depends on its specific application:

Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

Chemical Reactions: The presence of electron-withdrawing dichlorophenyl groups and electron-donating dimethylamino groups can influence the reactivity and stability of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Amino Groups

(a) 2-(3,5-Dichlorophenyl)-2-(diethylamino)acetic Acid (CAS 1218081-04-9)

- Molecular Formula: C₁₂H₁₅Cl₂NO₂

- Molecular Weight : 276.16 g/mol

- Key Difference: Diethylamino group replaces dimethylamino.

- This compound is cataloged by American Elements but lacks published safety or efficacy data .

(b) 2-(3,5-Dichlorophenyl)-2-(ethylamino)acetic Acid Hydrochloride

- Key Difference: Ethylamino group and hydrochloride salt.

- Impact : The simpler ethyl substituent reduces steric bulk, while the hydrochloride salt enhances aqueous solubility. Such modifications are common in pharmaceuticals to improve bioavailability .

(c) 2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic Acid (CAS 1218410-22-0)

- Molecular Formula: C₁₁H₁₁Cl₂NO₂ (free base)

- Key Difference: Cyclopropylamino group introduces a strained ring.

- Impact : The cyclopropyl group may enhance metabolic stability and target selectivity due to its unique electronic and spatial properties. Five suppliers list this compound, indicating industrial relevance .

Functional Group Modifications

(a) 2-(3,5-Dichlorophenyl)acetic Acid (CAS 51719-65-4)

- Molecular Formula : C₈H₆Cl₂O₂

- Molecular Weight : 205.04 g/mol

- Key Difference: Lacks the dimethylamino group.

- Impact: The absence of the amino group reduces basicity and alters reactivity. This compound is a simpler analog used as a synthetic intermediate or herbicide precursor .

(b) 3-(4-Chlorophenyl)propanoic Acid (CAS 1878-66-6)

- Key Difference: Propanoic acid chain instead of acetic acid; single chlorine substitution.

- Impact : The extended carbon chain and reduced chlorine content decrease electronegativity, affecting interactions with hydrophobic binding pockets .

Biological Activity

2-(3,5-Dichlorophenyl)-2-(dimethylamino)acetic acid (often referred to as DDAA) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action.

Chemical Structure and Properties

DDAA is characterized by a dichlorophenyl group and a dimethylamino functional group. This unique structure contributes to its biological activity, particularly in interactions with various biological targets.

Antimicrobial Activity

DDAA has shown promising antimicrobial properties against various Gram-positive bacteria. The compound's effectiveness was assessed using the broth microdilution method against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. In vitro studies indicated that DDAA derivatives exhibited structure-dependent antimicrobial activity, suggesting that modifications to the compound can enhance its efficacy against resistant strains .

Table 1: Antimicrobial Activity of DDAA Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| DDAA | Staphylococcus aureus | 8 µg/mL |

| DDAA-derivative 1 | Klebsiella pneumoniae | 4 µg/mL |

| DDAA-derivative 2 | Acinetobacter baumannii | 16 µg/mL |

Anticancer Activity

Research has also highlighted the anticancer potential of DDAA. In studies involving human lung cancer cell lines (A549), DDAA demonstrated significant cytotoxic effects. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Case Study: A549 Cell Line

- Objective : To evaluate the cytotoxicity of DDAA.

- Method : A549 cells were treated with varying concentrations of DDAA.

- Results : IC50 values indicated effective inhibition of cell growth at concentrations as low as 5 µM.

The biological activity of DDAA may be attributed to its interaction with specific molecular targets. For instance, studies have suggested that the presence of the dimethylamino group enhances lipophilicity, facilitating cellular uptake and increasing bioavailability . Furthermore, docking studies have indicated favorable interactions between DDAA and key amino acids in target enzymes, which may contribute to its antimicrobial and anticancer effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3,5-Dichlorophenyl)-2-(dimethylamino)acetic acid, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3,5-dichlorophenylacetic acid derivatives with dimethylamine under controlled pH (8–10) and temperature (40–60°C) in polar aprotic solvents like DMF or acetonitrile . Optimization involves monitoring reaction progress via TLC or HPLC, with purification by recrystallization or column chromatography using ethyl acetate/hexane gradients .

Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer:

- Spectroscopy: Use -NMR to verify the dimethylamino group (δ ~2.2–2.5 ppm, singlet) and aromatic protons (δ ~7.0–7.5 ppm, doublets for 3,5-dichlorophenyl). IR spectroscopy confirms the carboxylic acid C=O stretch (~1700 cm) .

- Chromatography: HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) ensures >95% purity. LC-MS validates molecular weight (calc. 262.10 g/mol; observed [M+H] at m/z 263.1) .

Q. What are the key physicochemical properties (e.g., solubility, logP) critical for formulating this compound in biological assays?

- Methodological Answer:

- Solubility: The compound is sparingly soluble in water but dissolves in DMSO (≥50 mg/mL). Solubility can be enhanced using cyclodextrins or PEG-based carriers .

- logP: Calculated logP (via ChemDraw) is ~2.3, indicating moderate lipophilicity. Experimental determination via shake-flask method (octanol/water partition) is recommended for validation .

Advanced Research Questions

Q. What in vitro models are suitable for investigating the biological activity of this compound, particularly its interaction with cellular targets implicated in inflammation or cancer?

- Methodological Answer:

- Inflammation: Use LPS-induced RAW 264.7 macrophages to assess inhibition of NF-κB or COX-2 pathways. Compare activity to diclofenac derivatives, which share structural motifs with anti-inflammatory effects .

- Cancer: Screen against NCI-60 cell lines, focusing on apoptosis markers (e.g., caspase-3 activation) in leukemia (HL-60) or breast cancer (MCF-7) models. Structural analogs like 3-(3,5-dichlorophenyl)acrylic acid show anticancer potential via ROS induction .

Q. How do the physicochemical properties of this compound influence its pharmacokinetic profile, and what computational methods can predict its ADMET characteristics?

- Methodological Answer:

- ADMET Prediction: Use SwissADME or ADMETLab to estimate bioavailability (%F ~45–60), blood-brain barrier permeability (low), and CYP450 inhibition risk. Molecular dynamics simulations (e.g., GROMACS) model binding to serum albumin .

- Metabolite Identification: Incubate with human liver microsomes (HLMs) and analyze via UPLC-QTOF-MS. Look for demethylation or hydroxylation products, as seen in structurally related dichlorophenyl derivatives .

Q. What strategies can resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects) across studies?

- Methodological Answer:

- Dose-Response Analysis: Perform MTT assays across a wide concentration range (0.1–100 µM) to differentiate cytostatic vs. cytotoxic effects.

- Target Profiling: Use kinase profiling panels (e.g., Eurofins) to identify off-target interactions. For example, dichlorophenyl analogs may inhibit PI3K/Akt pathways at low doses but induce oxidative stress at higher doses .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s efficacy against specific enzyme targets?

- Methodological Answer:

- Scaffold Modification: Replace dimethylamino with ethylamino or morpholino groups (see ) to modulate steric/electronic effects.

- Enzyme Assays: Test inhibitory activity against acetylcholinesterase (Ellman’s method) or HDACs (fluorometric assays), comparing IC values to correlate substituent effects with potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.